N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23ClN4O4S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule with potential biological activities. Its structure features a piperidine core, a pyridazinone moiety, and a chlorophenyl substituent, which may contribute to its pharmacological properties. This article aims to provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C16H20ClN3O4S, with a molecular weight of approximately 381.8 g/mol. The structure can be summarized as follows:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Pyridazinone Moiety : A heterocyclic compound contributing to its reactivity.
- Chlorophenyl Group : Enhances hydrophobic interactions and potential binding affinity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀ClN₃O₄S |
Molecular Weight | 381.8 g/mol |
Solubility | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of piperidin-4-one have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors. The pyridazinone core may inhibit certain enzymes critical for tumor growth, while the piperidine structure could modulate receptor activity. The presence of the chlorophenyl group likely enhances the compound's binding affinity through hydrophobic interactions.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that similar compounds reduced cell viability in myeloma and leukemia cell lines while increasing apoptosis-related gene expression (p53 and Bax). This suggests potential therapeutic applications in cancer treatment .
- Enzyme Inhibition : Compounds with piperidine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. High inhibitory activity was observed, indicating possible applications in treating neurodegenerative diseases and infections .
Table 2: Biological Activity Summary
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Cytotoxicity in myeloma and leukemia | , |
Enzyme Inhibition | Strong AChE and urease inhibition | , |
Apoptosis Induction | Increased expression of p53 and Bax |
Pharmacokinetics and ADMET Properties
Computational studies on the pharmacokinetic properties of similar compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These characteristics are crucial for evaluating the drug-likeness of new compounds.
Table 3: Predicted ADMET Properties
Property | Value |
---|---|
Absorption | High |
Distribution | Moderate |
Metabolism | Liver (CYP450 pathways) |
Excretion | Renal |
Toxicity | Low |
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-29(27,28)23-11-8-15(9-12-23)19(26)21-10-13-24-18(25)7-6-17(22-24)14-2-4-16(20)5-3-14/h2-7,15H,8-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHNSHSCKHLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.